

2-Chlorophenanthrene CAS number and properties

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Compound of Interest

Compound Name: 2-Chlorophenanthrene

CAS No.: 24423-11-8

Cat. No.: B1345102

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2-Chlorophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chlorophenanthrene**, a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH). This document details its chemical and physical properties, outlines a probable synthetic route, discusses its spectral characteristics, and touches upon its potential toxicological and environmental significance based on the broader class of Cl-PAHs.

Core Data Presentation

Chemical and Physical Properties of 2-Chlorophenanthrene

Property	Value	Source(s)
CAS Number	24423-11-8	[1][2]
Molecular Formula	C ₁₄ H ₉ Cl	[1][2]
Molecular Weight	212.68 g/mol	
Appearance	White to off-white or pale yellow crystalline solid	
Melting Point	85-85.5 °C	
Boiling Point	370.1 °C at 760 mmHg	
Solubility	Soluble in organic solvents such as ethyl acetate and benzene; sparingly soluble in water.	N/A
Storage	Store at room temperature in a dry, sealed container.	

Safety Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Experimental Protocols

Synthesis of 2-Chlorophenanthrene via Sandmeyer Reaction

While a specific, detailed experimental protocol for the synthesis of **2-Chlorophenanthrene** is not readily available in the cited literature, a probable and widely used method is the Sandmeyer reaction, starting from 2-aminophenanthrene.^[3] The following is a representative protocol adapted from general Sandmeyer reaction procedures.^{[4][5]}

Objective: To synthesize **2-Chlorophenanthrene** from 2-aminophenanthrene.

Materials:

- 2-aminophenanthrene
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl), concentrated
- Copper(I) chloride (CuCl)
- Acetonitrile (CH₃CN) or other suitable solvent
- Dichloromethane (CH₂Cl₂) or other extraction solvent
- Sodium bicarbonate (NaHCO₃) solution, saturated
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- Diazotization:
 - In a flask, suspend 2-aminophenanthrene in a mixture of concentrated hydrochloric acid and water.
 - Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
 - Prepare a solution of sodium nitrite in cold water.
 - Add the sodium nitrite solution dropwise to the cooled 2-aminophenanthrene suspension, maintaining the temperature below 5 °C.
 - Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
- Sandmeyer Reaction:
 - In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool the solution to 0 °C.
 - Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 60-70 °C for approximately one hour, or until the evolution of nitrogen gas ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and pour it over crushed ice.
 - Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

- Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

Specific spectroscopic data for **2-Chlorophenanthrene** is not available in the reviewed literature. However, the expected spectral characteristics can be inferred from its structure and from data available for isomers and related compounds like 9-chlorophenanthrene and 2-chloroanthracene.^{[6][7][8][9][10]}

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Chlorophenanthrene** is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the phenanthrene ring will exhibit splitting patterns (doublets, triplets, and multiplets) due to coupling with neighboring protons. The introduction of the chlorine atom at the 2-position will influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 14 distinct signals for the 14 carbon atoms of the phenanthrene skeleton, unless there is accidental overlap. The carbon atom bonded to the chlorine atom (C-2) will be significantly deshielded and is expected to appear at a downfield chemical shift.

Mass Spectrometry

The mass spectrum of **2-Chlorophenanthrene** will show a molecular ion peak (M^+) at m/z 212, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic isotopic peak ($M+2$) at m/z 214 will also be present with an intensity of

approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ^{37}Cl isotope). The fragmentation pattern would likely involve the loss of a chlorine atom and other characteristic fragmentations of the phenanthrene core.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chlorophenanthrene** is expected to exhibit characteristic absorption bands for aromatic C-H stretching (around $3100\text{-}3000\text{ cm}^{-1}$), C=C stretching in the aromatic ring (in the region of $1600\text{-}1450\text{ cm}^{-1}$), and C-H out-of-plane bending vibrations (below 900 cm^{-1}), which are indicative of the substitution pattern on the aromatic rings. A C-Cl stretching vibration is also expected, typically in the range of $1100\text{-}800\text{ cm}^{-1}$.

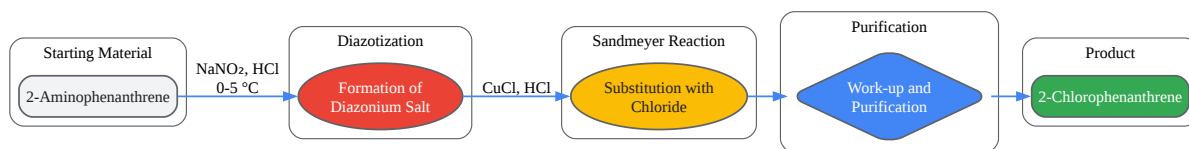
Toxicology and Environmental Fate

Specific toxicological and environmental fate studies on **2-Chlorophenanthrene** are limited. However, as a member of the chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), its potential effects can be inferred from the general properties of this class of compounds.

Cl-PAHs are recognized as environmental contaminants that can be formed during combustion processes involving organic materials and chlorine.[11] They are generally hydrophobic and tend to persist in the environment, accumulating in soil, sediment, and biota.[11][12] Some Cl-PAHs have been shown to exhibit greater mutagenicity and dioxin-like toxicity than their parent PAHs.[11][12] The toxic effects of some chlorinated aromatic compounds are mediated through the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and cellular function.[12][13] Given these properties of the broader class, **2-Chlorophenanthrene** should be handled with appropriate safety precautions as a potential environmental toxin and a compound with possible adverse health effects.

Visualizations

Synthesis Workflow for 2-Chlorophenanthrene



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Caption: A logical workflow for the synthesis of **2-Chlorophenanthrene**.

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